2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Its chemical structure includes a trifluoroethyl group and a dihydropyrimidine moiety, which are significant for its biological activity. The compound is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate typically involves the reaction of 4-ethyl-6-oxo-1,6-dihydropyrimidin-2-one with a suitable trifluoroethylating agent and a phenolic compound under controlled conditions.
The molecular structure of 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate can be represented by the following structural formula:
Key structural data includes:
The compound can undergo various chemical reactions typical for carbamates, including hydrolysis under acidic or basic conditions, nucleophilic substitutions, and reactions with amines to form more complex derivatives.
The mechanism of action for 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate largely depends on its biological targets. It is believed to interact with specific enzymes or receptors involved in metabolic pathways.
Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes related to cancer cell proliferation and other diseases .
The compound appears as a white to off-white powder at room temperature. Its melting point and solubility characteristics are yet to be comprehensively documented.
Key chemical properties include:
The primary applications of 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate lie in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting the importance of synthetic methodologies in developing new therapeutic agents.
The 4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety forms the molecule’s foundation—a heterocyclic scaffold renowned for mimicking purine nucleobases. This structural mimicry enables targeted interactions with enzymes and receptors, particularly in anticancer and antiviral contexts [5]. The 4-ethyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted DHPMs [5].
Attached via a phenyl linker, the 2,2,2-trifluoroethyl carbamate unit introduces three critical properties:
Table 1: Key Molecular Properties of the Compound
Feature | Role | Structural Impact |
---|---|---|
Dihydropyrimidinone Core | Bioisostere for purines; hydrogen-bond acceptor/donor | Targets kinase ATP-binding sites [5] |
4-Ethyl Group | Lipophilicity modifier | Improves logP for enhanced cellular uptake |
Trifluoroethyl Carbamate | Electron-withdrawing stabilizer; metabolic shield | Increases hydrolytic stability & bioavailability [1] |
meta-Substituted Phenyl | Conformational linker | Optimizes spatial orientation between pharmacophores |
Carbamates (-NH-C(=O)-O-) serve as versatile connectors in medicinal chemistry. Unlike esters or amides, they offer balanced stability and tunable cleavage kinetics. In this compound:
Carbamates also function as prodrug enablers. Enzymatic hydrolysis can release free aniline and trifluoroethanol—both bioactive fragments. Trifluoroethanol is a known metabolite in fluorinated drug metabolism [4]. This controlled degradation aligns with designs for tissue-activated therapeutics.
Fluorinated DHPMs emerged from dual lineages: dihydropyrimidine calcium channel modulators (e.g., monatepil analogs) and fluorine-enhanced agrochemicals/pharmaceuticals. Key milestones include:
Table 2: Evolution of Key Fluorinated Dihydropyrimidine Derivatives
Era | Representative Structure | Advancement |
---|---|---|
1980s–1990s | Monatepil (non-fluorinated) | Calcium channel antagonism |
2000s | 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid [5] | Introduced -CF₃ to C2 position; improved logD |
2010s | CID 136141238 (PubChem) [1] | Carbamate-linked aryl-DHPM with -CF₃ |
Present | Target compound | Combines C4-alkylation, meta-aryl linkage, carbamate |
The current compound epitomizes this evolution—merging C4 alkylation for lipophilicity, a meta-substituted phenyl for spatial flexibility, and trifluoroethyl carbamate for stability. Its design reflects iterative optimizations targeting kinase inhibitors or topoisomerase poisons [5] [6].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9